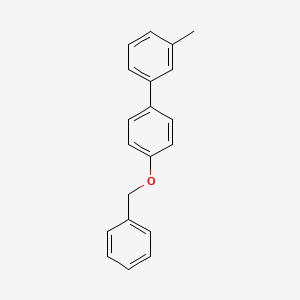
4-Benzyloxy-3'-methylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyloxy-3’-methylbiphenyl” is a chemical compound with the molecular formula C20H18O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “4-Benzyloxy-3’-methylbiphenyl” consists of 20 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass is 274.356 Da and the mono-isotopic mass is 274.135773 Da .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Green Chemistry in Synthesis : The synthesis of 4-Benzyloxy propiophenone, a derivative closely related to 4-Benzyloxy-3'-methylbiphenyl, emphasizes the principles of green chemistry. The study highlights a novel synthesis approach using liquid–liquid–liquid phase-transfer catalysis, which not only intensifies the reaction rates but also exhibits a remarkable selectivity towards the product. This method is particularly noted for minimizing waste, a critical goal in green chemistry (Yadav & Sowbna, 2012).
Fluorination of Benzylic C-H : The process of benzylic C-H fluorination, utilizing compounds like 4-methylbiphenyl, represents an efficient method to produce fluoromethylarenes. These compounds play a crucial role as oxygen mimics in various molecular structures. The study explores the use of silver particles supported on a metal oxide as a catalyst for this fluorination, revealing a new facet of the compound's chemical utility (Kita et al., 2019).
Intermediate in Liquid Crystal Synthesis : Compounds like n-alkoxybiphenyl 4' carbonyloxy benzoic acid, synthesized from derivatives similar to this compound, serve as intermediates in the production of liquid crystals, particularly in ferroelectric and antiferroelectric variants. This highlights the compound's significance in the synthesis of advanced materials with specific optical properties (Dou Qing, 2000).
Biological Applications
Antitubercular Activity : A study on derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcases their promising antitubercular activity. These derivatives were synthesized using green chemistry tools, and their biological evaluation against Mycobacterium tuberculosis showed considerable promise, with some derivatives demonstrating significant activity. This positions compounds related to this compound as potential leads in antitubercular drug discovery (Nimbalkar et al., 2018).
Enantioselective Synthesis : The compound has also been involved in the enantioselective synthesis of cyclic beta-amino alcohol derivatives, a process catalyzed by iridium. This showcases its utility in producing optically active compounds, which are valuable in the synthesis of various pharmaceuticals and fine chemicals (Lee et al., 2007).
Materials Science Applications
High-Temperature Polymers : In the realm of materials science, derivatives of this compound have been utilized in synthesizing polybenzimidazoles. These materials exhibit exceptional thermal stability and are considered promising candidates for high-temperature proton exchange membranes, crucial in fuel cell technology (Li et al., 2012).
Herbicidal Activities : In agriculture, novel pyridazine derivatives, synthesized using a core similar to this compound, have demonstrated substantial herbicidal activities. This illustrates the compound's potential role in developing new agrochemicals, contributing to improved pest management strategies (Xu et al., 2012).
Luminescent Materials : Furthermore, the compound's derivatives have been investigated for their luminescent properties, particularly when used as ligands in lanthanide coordination compounds. The research underscores the impact of substituents on the photophysical properties, paving the way for novel applications in lighting and display technologies (Sivakumar et al., 2010).
Propriétés
IUPAC Name |
1-methyl-3-(4-phenylmethoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIGYPMQWSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
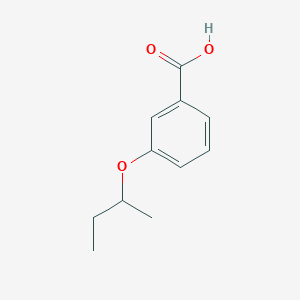
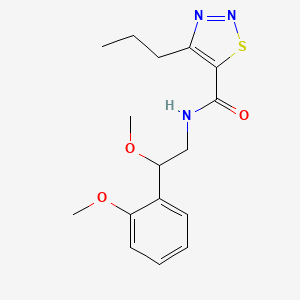

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)
![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2926473.png)
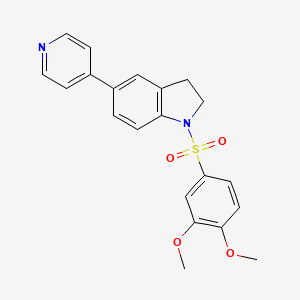
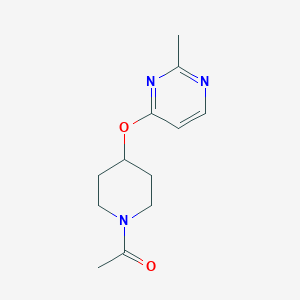
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
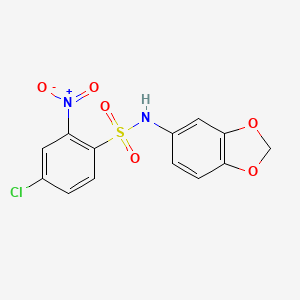
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

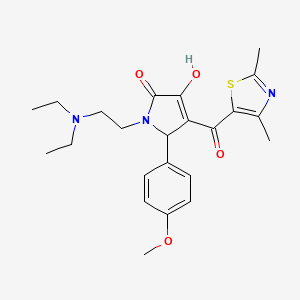
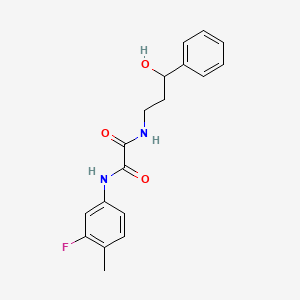
![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)
